Fructose-L-tryptophan

Intestinal Absorption Nutritional Bioavailability Maillard Reaction Products

Studying the Maillard reaction is often hampered by irreproducible, complex sugar-amino acid mixtures. Fructose-L-tryptophan is a pure, well-characterized Amadori rearrangement product (ARP) that solves this by providing a defined starting material for precise kinetic and mechanistic investigations. - Enables reproducible generation of tryptophan-specific volatile flavor compounds (e.g., β-carbolines) and bioactive MRPs. - Serves as a quantitative standard to model bioavailable tryptophan loss in processed foods using its established absorption profile and transport inhibition Ki. - Supplied as a ≥95% pure (mixture of α+β isomers) solid, with cold-chain shipping to ensure stability.

Molecular Formula C17H22N2O7
Molecular Weight 366.4 g/mol
CAS No. 25020-15-9
Cat. No. B142044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFructose-L-tryptophan
CAS25020-15-9
SynonymsN-(1-Deoxy-D-fructos-1-yl)-L-tryptophan;  (S)-1-[[1-Carboxy-2-(1H-indol-3-yl)ethyl]amino]-1-deoxy-D-fructose;  D-Fructose-tryptophan;  Fructose-L-tryptophan; 
Molecular FormulaC17H22N2O7
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O
InChIInChI=1S/C17H22N2O7/c20-8-14(22)16(24)15(23)13(21)7-19-12(17(25)26)5-9-6-18-11-4-2-1-3-10(9)11/h1-4,6,12,14-16,18-20,22-24H,5,7-8H2,(H,25,26)/t12-,14+,15+,16+/m0/s1
InChIKeyRZJHOCXJFBBOAY-LCGIIJARSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fructose-L-tryptophan: Defined Amadori Intermediate for Maillard Research


Fructose-L-tryptophan (Trp-Fru) is a well-defined Amadori rearrangement product (ARP), a key intermediate formed during the early stages of the Maillard reaction between the amino acid L-tryptophan and a reducing sugar such as D-glucose [1]. As a specific conjugate of fructose and tryptophan, it serves as a critical model compound for investigating the initiation and progression of non-enzymatic browning in food and biological systems [2]. Its procurement enables precise, reproducible studies into flavor formation, nutritional loss, and the generation of bioactive compounds, providing a stable and characterized starting material distinct from the complex, variable mixtures generated by the Maillard reaction itself.

Why Fructose-L-tryptophan Cannot Be Substituted


While other Amadori compounds like fructose-leucine (CAS 34393-18-5) or fructose-phenylalanine (CAS 31105-03-0) are available, their biological and physicochemical properties are fundamentally different and cannot be substituted for those of Fructose-L-tryptophan. The specific amino acid moiety dictates unique interactions with biological transporters, enzymes, and receptors [1]. For instance, the transport and inhibition kinetics for tryptophan-derived ARPs are distinct from those of other amino acid conjugates [2]. Furthermore, the degradation pathways and resulting flavor or bioactive molecules are highly specific to the amino acid precursor, making fructose-tryptophan essential for research on tryptophan-specific Maillard reaction outcomes, including the formation of indole-derived compounds and specific nutritional antinutrients [3].

Quantitative Differentiation of Fructose-L-tryptophan


Distinct Transport and Metabolic Fate vs. Free Tryptophan

Fructose-L-tryptophan demonstrates a fundamentally different absorption and metabolic fate compared to its constituent amino acid, L-tryptophan. While free L-tryptophan is actively absorbed in the small intestine, Fructose-L-tryptophan bypasses this mechanism, undergoing limited absorption and metabolism [1]. In vivo studies in rats show that only ~20% of the administered radioactivity from fructose-L-[3-14C]tryptophan is recovered in urine after 24 hours, indicating poor systemic availability, with approximately 1% recovered as 14CO2 in expired air, signifying negligible metabolism [2]. In vitro experiments confirm this absorption is a passive diffusion process occurring in the colon, not active transport [3].

Intestinal Absorption Nutritional Bioavailability Maillard Reaction Products

Competitive Inhibition of L-Tryptophan Absorption

Fructose-L-tryptophan acts as a direct competitive inhibitor of L-tryptophan absorption, reducing the bioavailability of the essential amino acid. This interaction has been quantified in vitro and in vivo, with an inhibitor constant (Ki) of 1.1 mM [1]. This inhibition is specific and distinct from the effects of other, later-stage Maillard reaction products, which exert a different mode of inhibition [2]. The relative absorption rate of L-tryptophan is significantly lower in the presence of Fructose-L-tryptophan than with the parent amino acid alone [3].

Transport Inhibition Intestinal Uptake Competitive Inhibition

Unique Degradation Kinetics in Maillard Reaction

The degradation of Fructose-L-tryptophan follows first-order kinetics, a key differentiator from the formation of subsequent brown pigments and fluorescent compounds, which follow zero-order kinetics [1]. This kinetic distinction confirms its role as the primary, rate-limiting precursor in this specific Maillard cascade [2]. Critically, the development of an antioxidative effect is directly linked to the decomposition of Fructose-L-tryptophan itself, with its Maillard reaction products (MRPs) demonstrating potent inhibition of sardine lipid oxidation and a synergistic effect when combined with α-tocopherol [3].

Reaction Kinetics Degradation Pathway Antioxidant Development

Differentiation via Intestinal Bioavailability

A direct comparative study in rats demonstrates that the bioavailability of Amadori compounds is highly dependent on the amino acid moiety. While the apparent absorbability of fructose-14C-L-leucine was found to be about 60% relative to 14C-L-leucine, oral administration of fructose-14C-L-tryptophan resulted in only a small percentage of the radioactivity being absorbed and incorporated systemically [1]. The absorption of the tryptophan derivative occurred mostly in the large intestine and was largely prevented by antibiotic pretreatment, indicating a crucial role for the gut microflora [2].

Comparative Bioavailability Amadori Compounds Nutritional Evaluation

Unique Precursor for Tryptophan-Specific Aromas

Fructose-L-tryptophan is a unique precursor for generating a specific suite of volatile aroma compounds that cannot be produced from other Amadori compounds. In model roasting experiments at 220°C, the thermal degradation of D-fructose-L-tryptophan leads to the formation of tryptophan-specific Maillard products with an indole residue, including beta-carbolines and indolyl-pyrrolyl-ethanes [1]. A total of 50 such tryptophan-specific compounds were characterized, distinguishing its degradation profile from that of Amadori compounds derived from other amino acids like phenylalanine [2].

Flavor Chemistry Aroma Precursor Maillard Reaction

Fructose-L-tryptophan: Key R&D Application Scenarios


Quantifying Antinutritive Effects in Foods and Feeds

Use Fructose-L-tryptophan as a precise analytical standard to measure and model the loss of bioavailable tryptophan in thermally processed foods. By spiking food matrices with the compound or using it to generate calibration curves, researchers can quantify the extent of the early Maillard reaction and predict its nutritional impact [1]. Its established absorption profile and Ki value for inhibiting L-tryptophan transport provide the quantitative framework for these studies [2].

Controlled Generation of Tryptophan-Derived Flavors and Aromas

Employ Fructose-L-tryptophan as a defined starting material in model systems to generate and study the formation of specific, tryptophan-derived volatile compounds (e.g., beta-carbolines) that contribute to roasted, savory, or complex food aromas [1]. This allows for a systematic investigation of flavor chemistry pathways that is not possible with complex, undefined Maillard reaction mixtures.

Investigating Gut Microbiota Metabolism of Glycated Amino Acids

Utilize Fructose-L-tryptophan as a model substrate to study the role of the colonic microbiota in the metabolism of Amadori products. Its documented dependence on microflora for absorption and degradation in the large intestine makes it an ideal probe for understanding the metabolic fate of dietary glycation products and their interactions with the gut ecosystem [1].

Defined Precursor for Bioactive Maillard Products

Leverage the first-order degradation kinetics of Fructose-L-tryptophan to controllably generate specific Maillard reaction products (MRPs) with documented bioactivities, such as potent antioxidants [1]. This approach is superior to using amino acid/sugar mixtures, which yield a heterogeneous and less reproducible product profile, enabling research into novel bioactive compounds like the antiproliferative agent perlolyrine [2].

Technical Documentation Hub

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